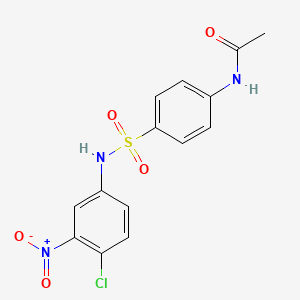

N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with functional groups that contribute to its reactivity and utility in various chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide typically involves multiple steps:

Nitration: The process begins with the nitration of 4-chloroaniline to produce 4-chloro-3-nitroaniline. This is achieved by treating 4-chloroaniline with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Sulfonylation: The next step involves the sulfonylation of 4-chloro-3-nitroaniline with sulfonyl chloride to form 4-chloro-3-nitrophenylsulfonyl chloride.

Coupling Reaction: The final step is the coupling of 4-chloro-3-nitrophenylsulfonyl chloride with 4-aminophenyl ethanamide in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Hydrolysis: The ethanamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

Reduction: 4-amino-3-chlorophenylsulfonylphenyl ethanamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)benzoic acid and ethanamide.

Applications De Recherche Scientifique

N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide is utilized in various fields of scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in analytical chemistry.

Biology: The compound is used in the study of enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism by which N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The sulfonyl and nitro groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)acetamide

- N-(4-(((4-Bromo-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide

- N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)propionamide

Uniqueness

Compared to similar compounds, N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of both the nitro and chloro groups enhances its potential as a versatile intermediate in organic synthesis and as a probe in biochemical studies.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Activité Biologique

N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide, also known as N-[4-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]phenyl]acetamide, is a compound with the molecular formula C14H12ClN3O5S and a molecular weight of 369.78 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C14H12ClN3O5S |

| Molecular Weight | 369.78 g/mol |

| Density | 1.57 g/cm³ |

| LogP | 5.33 |

| InChI Key | FAGBGCWSFWSOHI-UHFFFAOYSA-N |

Synthesis

The synthesis typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with 4’-aminoacetanilide. Various methods can be utilized to optimize yield and purity, including recrystallization and chromatography .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects. The sulfonyl group also plays a role in protein interactions, potentially influencing their function and activity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, although specific IC50 values for these activities are yet to be fully characterized in detail.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies suggest it may inhibit cell viability in cancer cell lines, such as MCF-7 breast cancer cells, with some derivatives showing IC50 values comparable to established chemotherapeutics like chlorambucil . For instance, one study reported that certain derivatives exhibited IC50 values of 42 ± 2 µM against MCF-7 cells, indicating potent activity .

Case Study: Anticancer Activity

In a comparative study involving multiple sulfonamide derivatives, this compound was found to have a higher inhibitory effect on DNA biosynthesis in MCF-7 cells compared to other compounds tested . This suggests a promising avenue for further exploration in cancer treatment.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of both nitro and sulfonyl groups is significant as it confers unique chemical reactivity that enhances its biological profile compared to similar compounds .

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound stands out due to its dual functional groups which enhance its reactivity and biological interactions.

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| N-(4-(((4-Chloro-3-nitrophenyl)... | 42 ± 2 | Anticancer |

| Chlorambucil | 100 ± 2 | Anticancer |

| Other Sulfonamide Derivatives | Variable | Anticancer/Antimicrobial |

Propriétés

IUPAC Name |

N-[4-[(4-chloro-3-nitrophenyl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O5S/c1-9(19)16-10-2-5-12(6-3-10)24(22,23)17-11-4-7-13(15)14(8-11)18(20)21/h2-8,17H,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZVBQNZKWADGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.